molecular formula C18H22N2O4 B1205772 N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide CAS No. 60634-68-6

N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide

Cat. No. B1205772
CAS RN: 60634-68-6
M. Wt: 330.4 g/mol
InChI Key: AVFGUWZHRCOPMQ-UHFFFAOYSA-N
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Description

"N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide" is a compound synthesized for various potential applications in pharmacology and biochemistry.

Synthesis Analysis

  • Synthesis Approach : The compound has been synthesized through various methods, with one example being the synthesis of related compounds like N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride and N-[4-(2-methylaminoethoxy)benzyl-α-14C]-3, 4-diethoxybenzamide hydrochloride (Wineholt et al., 1970).

Molecular Structure Analysis

  • Molecular Docking and Simulation : Studies involving molecular docking and simulation have been performed on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives to understand their interaction with biological targets (Piplani et al., 2018).

Chemical Reactions and Properties

  • Reactivity and Chemical Behavior : Various studies have explored the reactivity of similar compounds, providing insights into their chemical properties and potential reactions (Behniafar & Haghighat, 2006).

Physical Properties Analysis

  • Crystal Structure and Packing : The crystal structure and packing of related compounds have been analyzed, offering insights into the physical properties of such molecules (Saeed & Simpson, 2012).

Chemical Properties Analysis

  • Bioactivity and Interaction Studies : Research on the bioactivity of similar compounds, like 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles, helps understand the chemical properties and potential applications of N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide (Hausner et al., 2009).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes: N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide derivatives have been synthesized through various chemical processes. For instance, Wineholt et al. (1970) describe the synthesis of related compounds with potential anti-emetic properties, utilizing steps that yield the material from carbon dioxide (Wineholt et al., 1970).

Structural Analysis

  • Crystal Structure and Properties: The structural properties of derivatives of N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide have been studied. Heine et al. (1994) investigated the crystal packing and structural characteristics of related compounds, highlighting the pyramidal character of the amino N atom in such molecules (Heine et al., 1994).

Potential Therapeutic Applications

  • Memory Enhancement: A notable application is in the realm of memory enhancement. Piplani et al. (2018) synthesized N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives that showed potential as memory enhancers. They exhibited acetylcholinesterase-inhibiting activity, indicating their utility in improving cognitive functions (Piplani et al., 2018).

Chemical Transformation and Utility

  • Formation of Selenoxanthones: Brennan et al. (2003) explored the reaction of related compounds to form selenoxanthones, demonstrating the versatility of these compounds in chemical transformations (Brennan et al., 2003).
  • Utility in Organic Synthesis: Hanessian and Moralioglu (1972) discussed the use of N,N-Dimethylbenzamide derivatives in organic synthesis, particularly in the formation of acetals, showcasing their role in synthetic chemistry (Hanessian & Moralioglu, 1972).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-20(2)14-8-6-13(7-9-14)19-18(21)12-10-15(22-3)17(24-5)16(11-12)23-4/h6-11H,1-5H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFGUWZHRCOPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209443
Record name Benzanilide, 4'-dimethylamino-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide

CAS RN

60634-68-6
Record name 4'-Dimethylamino-3,4,5-trimethoxy benzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060634686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methonalide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzanilide, 4'-dimethylamino-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-DIMETHYLAMINO-3,4,5-TRIMETHOXY BENZANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQW86KK01O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Nattoh - 2018 - ir.jkuat.ac.ke
Prospects for utilizing edible fungi (Basidiomycetes) in cross-cutting industrial applications have not been fully explored. This study sought to bioprospect for bioactive molecules with …
Number of citations: 0 ir.jkuat.ac.ke

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